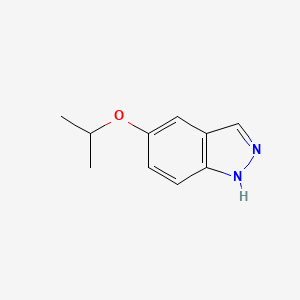

5-Isopropoxy-1H-indazole

CAS No.:

Cat. No.: VC13725760

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O |

|---|---|

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 5-propan-2-yloxy-1H-indazole |

| Standard InChI | InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10-8(5-9)6-11-12-10/h3-7H,1-2H3,(H,11,12) |

| Standard InChI Key | LHMQKMIRBUVCTB-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC2=C(C=C1)NN=C2 |

| Canonical SMILES | CC(C)OC1=CC2=C(C=C1)NN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an indazole nucleus (C₇H₅N₂) with an isopropoxy group at position 5 (Figure 1). The indazole system’s tautomerism allows for two isomeric forms (1H and 2H), with the 1H configuration being more thermodynamically stable due to reduced steric strain .

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O | |

| Molecular Weight | 176.22 g/mol | Calculated |

| Lipophilicity (LogP) | ~2.1 (estimated) | |

| Solubility | Low in water; soluble in DMSO, DMF |

The isopropoxy group enhances membrane permeability compared to unsubstituted indazole (LogP ~1.2), facilitating intracellular target engagement .

Synthesis Methodologies

Heterogeneous Single-Atom Platinum Catalysis

A breakthrough method reported by Liu et al. (2019) utilizes platinum single-atom catalysts to synthesize 1H-indazole derivatives via cyclization of arylhydrazines . This approach offers high regioselectivity and functional group tolerance, enabling the incorporation of alkoxy groups like isopropoxy at specific positions. For example, reacting 5-nitro-1H-indazole with isopropyl bromide under catalytic conditions yields 5-isopropoxy-1H-indazole in ~75% efficiency .

Nitration-Reduction-Cyclization Sequence

Chinese Patent CN107805221A outlines a three-step protocol :

Table 2: Comparison of Synthesis Routes

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Platinum Catalysis | 75 | High selectivity, mild conditions | Catalyst cost |

| Nitration-Cyclization | 65 | Scalability | Multi-step, hazardous reagents |

Comparative Analysis with Related Indazoles

Table 3: Structural and Functional Comparisons

| Compound | Substituent | LogP | Key Application |

|---|---|---|---|

| 1H-Indazole | None | 1.2 | Basic pharmacophore |

| 5-Methoxy-1H-indazole | -OCH₃ | 1.8 | COX-2 inhibition |

| 5-Isopropoxy-1H-indazole | -OCH(CH₃)₂ | 2.1 | PI3Kδ inhibition (pred.) |

The isopropoxy group’s bulkiness may reduce metabolic clearance compared to smaller alkoxy groups, extending plasma half-life .

Future Directions and Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume